molecular formula C8H6N2O3 B1226964 1-Isocyanato-2-methyl-3-nitrobenzene CAS No. 23695-15-0

1-Isocyanato-2-methyl-3-nitrobenzene

Cat. No.: B1226964
CAS No.: 23695-15-0
M. Wt: 178.14 g/mol
InChI Key: NSEABHDWHUBNCA-UHFFFAOYSA-N
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Description

1-Isocyanato-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C8H6N2O3 and a molecular weight of 178.15. It is also known as 2-Methyl-3-nitrophenyl isocyanate. This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring substituted with a methyl group and a nitro group. It is a heterocyclic compound with significant applications in various fields of scientific research and industry.

Preparation Methods

The synthesis of 1-Isocyanato-2-methyl-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. The general synthetic route includes the nitration of toluene to form 2-methyl-3-nitrotoluene, followed by the introduction of the isocyanate group. The nitration process involves the reaction of toluene with a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 2-methyl-3-nitrotoluene. Subsequently, the isocyanate group is introduced through a reaction with phosgene (COCl2) under controlled conditions .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Isocyanato-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

The major products formed from these reactions include substituted ureas, carbamates, thiocarbamates, amines, and carboxylic acids .

Scientific Research Applications

1-Isocyanato-2-methyl-3-nitrobenzene is utilized in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents, particularly in the field of oncology.

    Industry: It is used in the production of polymers and advanced materials, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1-Isocyanato-2-methyl-3-nitrobenzene involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of various derivatives, including ureas, carbamates, and thiocarbamates. The nitro group (-NO2) can undergo reduction to form an amino group, which can further participate in various chemical reactions .

Comparison with Similar Compounds

1-Isocyanato-2-methyl-3-nitrobenzene can be compared with other similar compounds, such as:

    2-Isocyanato-1-methyl-3-nitrobenzene: This compound has a similar structure but with different positions of the isocyanate and nitro groups.

    2-Methyl-3-nitrophenyl isocyanate: Another isomer with similar chemical properties and applications.

    4-Methyl-3-nitrophenyl isocyanate: This compound has the methyl and nitro groups in different positions, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of derivatives that can be synthesized from it .

Properties

IUPAC Name

1-isocyanato-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-6-7(9-5-11)3-2-4-8(6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEABHDWHUBNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400451
Record name 1-isocyanato-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23695-15-0
Record name 1-isocyanato-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-3-nitrophenyl isocyanate
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